2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide is a complex organic compound that features a thiazolo[5,4-B]pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide typically involves multiple steps starting from commercially available substancesThe reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit phosphoinositide 3-kinase by binding to its active site, thereby blocking its activity. This inhibition can lead to various downstream effects, including the modulation of cell growth and survival pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine also contain the pyridine ring and have comparable chemical properties.
Uniqueness
What sets 2-Methyl-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide apart is its unique combination of the thiazolo[5,4-B]pyridine core with the benzamide group. This structural arrangement contributes to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C21H17N3OS |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-methyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H17N3OS/c1-13-6-3-4-7-16(13)19(25)23-18-12-15(10-9-14(18)2)20-24-17-8-5-11-22-21(17)26-20/h3-12H,1-2H3,(H,23,25) |
InChI Key |
NTSQWGCCHOAKGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)C4=CC=CC=C4C |
Origin of Product |
United States |
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